5-Bromo-2-(isopentyloxy)aniline
Overview
Description
5-Bromo-2-(isopentyloxy)aniline: is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and an isopentyloxy group at the 2nd position of the aniline ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(isopentyloxy)aniline typically involves the following steps:
Nitration and Reduction: The nitration of aniline to form nitroaniline, followed by reduction to yield the corresponding aniline derivative.
Bromination: The aniline derivative undergoes bromination to introduce the bromine atom at the 5th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(isopentyloxy)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group on the aniline ring is strongly activating, making the compound highly reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Involves the use of alkyl halides such as isopentyl bromide in the presence of a base.
Major Products Formed:
Tribrominated Products: Due to the high reactivity of the amino group, multiple bromination can occur, leading to tribrominated products.
Alkylated Aniline Derivatives:
Scientific Research Applications
5-Bromo-2-(isopentyloxy)aniline is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(isopentyloxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the isopentyloxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but with a methoxy group instead of an isopentyloxy group.
2-Bromoaniline: Lacks the isopentyloxy group, making it less bulky and potentially less reactive.
5-Bromo-2-ethoxyaniline: Contains an ethoxy group, which is shorter than the isopentyloxy group.
Uniqueness: 5-Bromo-2-(isopentyloxy)aniline is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-(3-methylbutoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGCDAAVVKTEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287143 | |
Record name | 5-Bromo-2-(3-methylbutoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946664-84-2 | |
Record name | 5-Bromo-2-(3-methylbutoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946664-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(3-methylbutoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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